Ranatuerin-2PRa precursor is a member of the ranatuerin family of antimicrobial peptides derived from the skin secretions of various frog species, particularly those within the Rana genus. This peptide exhibits significant biological activity, primarily functioning as an antimicrobial agent against a range of pathogens. The structure of Ranatuerin-2PRa is characterized by a conserved "rana box" motif, which is crucial for its biological function. This precursor peptide undergoes post-translational modifications to yield active forms that demonstrate broad-spectrum antimicrobial properties and potential anticancer effects.
The biological activity of Ranatuerin-2PRa precursor is primarily attributed to its ability to interact with microbial membranes. Upon synthesis, the peptide can undergo folding and structural changes that enhance its amphipathic nature, allowing it to insert into lipid bilayers. This insertion disrupts membrane integrity, leading to cell lysis in susceptible microorganisms. The peptide's effectiveness is influenced by factors such as pH, ionic strength, and the presence of specific ions, which can modulate its activity through conformational changes.
Ranatuerin-2PRa has been shown to exhibit potent antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa. Studies indicate that it possesses a minimal inhibitory concentration that demonstrates its effectiveness in inhibiting bacterial growth. Additionally, this peptide has shown promising anticancer properties, particularly against prostate cancer cells, where it induces early apoptosis and activates apoptotic pathways such as Caspase-3 activation. The biological mechanisms underlying these effects involve interaction with cell membranes and subsequent cellular signaling pathways.
The synthesis of Ranatuerin-2PRa can be achieved through both natural extraction from frog skin secretions and synthetic methods. Synthetic approaches typically involve solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and modifications of the peptide. Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the active form from any truncated or modified variants. Characterization techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are utilized to confirm the structure and purity of the synthesized peptide.
Ranatuerin-2PRa holds potential applications in various fields:
Interaction studies have demonstrated that Ranatuerin-2PRa binds effectively to microbial membranes, leading to membrane disruption. These studies often employ biophysical techniques such as circular dichroism spectroscopy and fluorescence spectroscopy to analyze how the peptide interacts with lipid bilayers. Additionally, assays measuring hemolytic activity help assess the selectivity of the peptide towards microbial cells versus mammalian cells, indicating its potential therapeutic window.
Ranatuerin-2PRa is part of a broader family of ranatuerins and related antimicrobial peptides. Here are some similar compounds along with comparisons highlighting their uniqueness:
Ranatuerin-2PRa stands out due to its dual functionality as both an antimicrobial agent and an anticancer compound, making it particularly valuable in therapeutic contexts where both infections and cancer treatments are necessary. Its structural characteristics, particularly the conserved "rana box," play a crucial role in defining its unique biological activities compared to other peptides in this family.
Ranatuerin-2PRa precursor represents a distinctive member of the antimicrobial peptide family derived from amphibian skin secretions, specifically identified from Rana pirica (Hokkaido frog) [1]. The primary sequence of this peptide precursor is GLMDVFKGAAKNLLASALDKIRCKVTKC, comprising 28 amino acid residues with a molecular mass of 2994.67 daltons [1]. The peptide exhibits a net positive charge of +4, with six basic residues and two acidic residues, contributing to its cationic nature essential for antimicrobial activity [1].
The physicochemical analysis reveals specific amino acid composition patterns characteristic of the ranatuerin family [1]. The peptide contains 12 hydrophobic residues contributing to an aliphatic index of 104.64, while seven polar residues provide the necessary amphipathic properties [1]. Notably absent amino acids include glutamic acid, histidine, proline, glutamine, tryptophan, and tyrosine, which distinguishes this peptide from other antimicrobial peptide families [1].
Table 1: Primary Sequence Characteristics of Ranatuerin-2PRa Precursor
| Property | Value | Functional Significance |
|---|---|---|
| Sequence Length | 28 amino acids | Optimal for membrane interaction |
| Molecular Mass | 2994.67 Da | Facilitates cellular penetration |
| Net Charge | +4 | Electrostatic attraction to bacterial membranes |
| Basic Residues | 6 | Cationic antimicrobial activity |
| Acidic Residues | 2 | Structural balance |
| Hydrophobic Residues | 12 | Membrane insertion capability |
| Polar Residues | 7 | Amphipathic character |
| Aliphatic Index | 104.64 | Membrane stability |
The conserved motifs within Ranatuerin-2PRa precursor follow patterns observed across the ranatuerin family, with specific structural elements that contribute to biological function [2] [3]. Research has demonstrated that ranatuerin peptides share common structural themes while maintaining sequence diversity that allows for species-specific adaptations [4] [5].
The rana box domain represents the most distinctive structural feature of the ranatuerin family, including Ranatuerin-2PRa precursor [6] [7]. This domain consists of a disulfide-bridged cyclic heptapeptide located at the carboxy-terminal region of the molecule [6]. In Ranatuerin-2PRa precursor, the rana box is formed by two flanking cysteine residues at positions 23 and 28, creating a cyclic structure with five amino acids located between the disulfide-forming cysteines [6] [1].
The architectural arrangement of the rana box follows a specific pattern where the disulfide bridge is formed between two cysteine residues, with the second cysteine positioned at the carboxy-terminus [6]. This configuration creates a constrained loop structure that contributes significantly to the peptide's stability and biological activity [7]. The specific sequence within the rana box of Ranatuerin-2PRa precursor is CKVTKC, representing the characteristic pattern observed in this peptide family [1].
Structural studies on related ranatuerin peptides have revealed that the rana box domain adopts a well-defined conformation that is crucial for antimicrobial function [7]. The disulfide bridge within this domain serves to stabilize the carboxy-terminal helical loop, creating a rigid structural element that enhances the peptide's interaction with target membranes [7]. Research has indicated that modifications to the rana box can significantly alter the biological activity of ranatuerin peptides, emphasizing its importance in structure-activity relationships [7] [8].
Table 2: Rana Box Domain Characteristics in Ranatuerin-2PRa Precursor
| Feature | Description | Position |
|---|---|---|
| Disulfide Bridge | Cys23-Cys28 | Carboxy-terminal |
| Loop Sequence | KVTK | Between cysteines |
| Domain Length | 6 residues | Including both cysteines |
| Structural Type | Cyclic heptapeptide | Constrained conformation |
| Functional Role | Membrane interaction | Antimicrobial activity |
The carboxy-terminal region of Ranatuerin-2PRa precursor exhibits specific cysteine stabilization patterns that are characteristic of the ranatuerin family [9] [10]. The two cysteine residues at positions 23 and 28 form an intramolecular disulfide bond that creates a cyclic structure essential for peptide stability and function [1]. This disulfide bridge represents a critical post-translational modification that occurs during peptide maturation [11].
The stabilization pattern follows the general principle observed in cysteine-rich peptides, where disulfide bonds serve multiple functions including structural stability, proteolytic resistance, and conformational constraint [9]. In Ranatuerin-2PRa precursor, the disulfide bond formation between carboxy-terminal cysteines creates a rigid loop that is less susceptible to enzymatic degradation compared to linear peptide sequences [9] [10].
Molecular dynamics studies on similar peptide structures have demonstrated that disulfide bridges can bring together frustrated structural elements, forcing the peptide into a stable native conformation [10] [12]. The carboxy-terminal disulfide bridge in Ranatuerin-2PRa precursor likely serves this function, constraining the peptide backbone and stabilizing the overall three-dimensional structure [10].
The formation of this disulfide bridge occurs through oxidative folding processes, typically involving the oxidation of free cysteine thiols to form the covalent sulfur-sulfur bond [11] [13]. This process can occur both co-translationally and post-translationally, depending on the cellular environment and the presence of oxidizing conditions [14].
Post-translational modifications play a crucial role in the maturation and activation of Ranatuerin-2PRa precursor [11] [15]. The primary post-translational modification involves the formation of the disulfide bridge between cysteine residues at positions 23 and 28 [1] [11]. This modification transforms the linear precursor peptide into a cyclic structure with enhanced stability and biological activity [11].
The disulfide bond formation pathway involves several enzymatic and non-enzymatic processes [11] [14]. Initially, the peptide is synthesized with free cysteine residues containing reactive thiol groups [13]. Under oxidizing conditions, these thiol groups undergo oxidation to form disulfide bonds through the loss of hydrogen atoms [13]. This process can be facilitated by protein disulfide isomerases in the endoplasmic reticulum or occur spontaneously under appropriate redox conditions [14].
Research has shown that disulfide bond formation in antimicrobial peptides can occur in two distinct phases [14]. The first phase involves disulfide bonds introduced during or shortly after protein synthesis, which can occur without oxygen [14]. The second phase involves bonds introduced during post-translational folding, which requires oxygen and occurs in the oxidizing environment of the endoplasmic reticulum [14].
Additional post-translational modifications that may affect Ranatuerin-2PRa precursor include potential carboxy-terminal amidation, which has been observed in related antimicrobial peptides [15] [4]. This modification can enhance antimicrobial activity and improve metabolic stability by protecting the peptide from carboxy-terminal peptidases [15].
Table 3: Post-Translational Modification Pathways for Ranatuerin-2PRa Precursor
| Modification Type | Location | Mechanism | Functional Impact |
|---|---|---|---|
| Disulfide Bond Formation | Cys23-Cys28 | Oxidative folding | Structural stabilization |
| Peptide Cyclization | Carboxy-terminal | Intramolecular crosslinking | Enhanced stability |
| Potential Amidation | Carboxy-terminus | Enzymatic modification | Improved activity |
| Conformational Folding | Entire molecule | Disulfide-guided folding | Native structure formation |
The kinetics of disulfide bond formation in peptides similar to Ranatuerin-2PRa precursor have been studied extensively [12] [14]. These studies indicate that the formation of intramolecular disulfide bonds occurs rapidly once the appropriate oxidizing conditions are established [12]. The process is generally irreversible under physiological conditions, ensuring the stability of the mature peptide structure [12].
Comparative analysis of Ranatuerin-2PRa precursor with orthologous peptides from related amphibian species reveals both conserved structural elements and species-specific variations [16] [17] [18]. The ranatuerin family includes numerous peptides isolated from different frog species, each exhibiting unique sequence characteristics while maintaining similar structural frameworks [5] [19].
Ranatuerin-2AVa from Rana arvalis shares structural similarities with Ranatuerin-2PRa precursor, particularly in the presence of the carboxy-terminal rana box domain [5]. However, sequence comparison reveals specific amino acid substitutions that may contribute to species-specific antimicrobial spectra [5]. Similarly, Ranatuerin-2-AW from Amolops wuyiensis (GFMDTAKNVAKNVAATLLDKLKCKITGGC) demonstrates the characteristic rana box structure while exhibiting distinct sequence variations in the amino-terminal region [3] [4].
Table 4: Comparative Sequence Analysis of Orthologous Ranatuerin Peptides
| Peptide | Source Species | Sequence Length | Rana Box Sequence | Net Charge |
|---|---|---|---|---|
| Ranatuerin-2PRa | Rana pirica | 28 | CKVTKC | +4 |
| Ranatuerin-2AVa | Rana arvalis | 28 | CKVTGC | +3 |
| Ranatuerin-2-AW | Amolops wuyiensis | 28 | CKITGGC | +2 |
| Ranatuerin-2PLx | Rana palustris | 28 | CKITAC | +3 |
| Ranatuerin-2CSa | Rana cascadae | 33 | CKITGC | +4 |
Phylogenetic analysis of ranatuerin peptides suggests that these molecules have evolved from a common ancestral precursor approximately 150 million years ago [20]. The extreme conservation of certain structural elements, particularly the rana box domain, indicates strong selective pressure for maintaining this structural feature [20]. However, the hypervariability observed in other regions of the molecule reflects adaptive evolution in response to different microbial environments encountered by various amphibian species [20].
The structural diversity observed among orthologous ranatuerin peptides extends beyond simple sequence variations [16] [17]. Three-dimensional modeling studies have revealed that even conservative amino acid substitutions can result in significant conformational changes that affect biological activity [21]. These findings emphasize the importance of understanding structure-activity relationships within the ranatuerin family for potential therapeutic applications [21].
Comparative analysis of physicochemical properties reveals that orthologous ranatuerin peptides maintain similar overall characteristics while exhibiting fine-tuned variations [5] [18]. All members of the family are cationic peptides with amphipathic properties, but specific charge distributions and hydrophobic moments vary among species [5]. These variations likely contribute to the broad-spectrum antimicrobial activity observed across the ranatuerin family while allowing for optimization against species-specific microbial threats [5] [18].
The Ranatuerin-2PRa precursor represents a sophisticated example of amphibian antimicrobial peptide biosynthesis, characterized by a complex gene structure that encompasses multiple functional domains essential for proper protein processing and biological activity [1] [2]. The complete biosynthetic precursor comprises 71 amino acid residues, organized into distinct structural components that facilitate the sequential processing events required for mature peptide production [2] [3].
The Ranatuerin-2PRa gene exhibits the canonical organization typical of amphibian antimicrobial peptide precursors, featuring a tripartite structure consisting of signal peptide, acidic spacer region, and mature peptide domains [1] [4]. The signal peptide region spans 22 amino acid residues and contains the essential hydrophobic core necessary for endoplasmic reticulum targeting and membrane translocation [5] [6]. This amino-terminal signal sequence demonstrates the characteristic features required for recognition by signal recognition particle, including a positively charged amino-terminal region, a central hydrophobic domain, and a more polar carboxy-terminal region containing the signal peptidase cleavage site [5] [7].
The acidic spacer peptide region, extending 15-20 amino acid residues, serves critical regulatory functions in precursor processing and peptide maturation [8] [9]. This domain exhibits high conservation of acidic residues, particularly aspartic acid and glutamic acid, which contribute to the proper folding and processing of the precursor protein [10] [8]. The spacer region terminates with the classical prohormone convertase processing site, characterized by the lysine-arginine dipeptide sequence that marks the boundary between the propeptide and mature peptide domains [1] [2].
The promoter region of Ranatuerin-2PRa contains multiple regulatory elements that govern tissue-specific expression and stress-responsive transcription [11] [12]. Nuclear factor kappa beta recognition sites have been identified in the promoter regions of amphibian antimicrobial peptide genes, indicating involvement of this transcriptional pathway in the regulation of peptide expression [11]. The presence of these elements suggests that Ranatuerin-2PRa transcription responds to inflammatory stimuli and pathogen-associated molecular patterns, consistent with its role in innate immune defense [11] [13].
Glucocorticoid-responsive elements also regulate the transcriptional activity of amphibian antimicrobial peptide genes, with glucocorticoid treatment resulting in decreased peptide gene expression through increased inhibitor kappa beta alpha synthesis [11]. This regulatory mechanism provides a molecular basis for stress-related modulation of antimicrobial peptide production in amphibian skin [11] [13].
Table 2: Gene Structure Components of Ranatuerin-2PRa Precursor
| Structural Component | Length (amino acids) | Function | Sequence Features |
|---|---|---|---|
| Signal Peptide | 22 | Endoplasmic reticulum targeting and translocation | Hydrophobic core, amino-terminal region |
| Acidic Spacer Peptide | 15-20 | Precursor processing regulation | Acidic residues |
| Processing Site | 2 (-KR-) | Prohormone convertase cleavage | Lysine-Arginine dipeptide |
| Mature Peptide | 28 | Antimicrobial activity | Cationic, amphipathic |
| Rana Box Domain | 6-7 | Structural stability | Cyclic disulfide bridge |
| Total Precursor Length | 71 | Complete biosynthetic precursor | All functional domains |
The Ranatuerin-2PRa gene family demonstrates significant molecular heterogeneity that reflects the evolutionary pressures shaping amphibian defense peptide arsenals [4] [12]. Phylogenetic analyses indicate that ranatuerin family members have evolved through gene duplication events followed by functional diversification [4] [14]. The structural similarity observed in the amino-terminal regions of different amphibian antimicrobial peptide precursors suggests common ancestral origins, with subsequent divergence leading to the specialized functions observed in modern species [12] [14].
The geographic distribution of Ranatuerin-2PRa variants correlates with species-specific adaptations to local pathogen pressures [4] [15]. North American ranid frogs exhibit distinct ranatuerin variants that differ from their Eurasian counterparts, reflecting independent evolutionary trajectories and adaptation to regional pathogenic challenges [4]. This pattern of geographic variation provides valuable insights into the selective pressures that have shaped antimicrobial peptide evolution in amphibian populations [4] [15].
The conversion of Ranatuerin-2PRa precursor to its bioactive mature form involves a sophisticated series of enzymatic processing events that occur within the secretory pathway of amphibian granular glands [8] [9] [16]. These post-translational modifications are essential for generating the properly folded, biologically active peptide that exhibits potent antimicrobial properties [9] [16].
The initial processing event involves the removal of the 22-amino acid signal peptide by signal peptidase, a membrane-bound enzyme located in the endoplasmic reticulum lumen [5] [6]. Signal peptidase recognizes the characteristic amino acid sequence surrounding the cleavage site, typically featuring small, uncharged residues at positions -1 and -3 relative to the cleavage site [5] [7]. The hydrophobic properties of the signal peptide core region, combined with the specific amino acid composition at the cleavage site, ensure precise recognition and processing by the signal peptidase complex [5] [6].
The signal recognition particle pathway mediates the cotranslational targeting of Ranatuerin-2PRa precursor ribonucleoprotein complexes to the endoplasmic reticulum membrane [5] [17]. This process involves the recognition of the nascent signal peptide by signal recognition particle as it emerges from the ribosomal tunnel, followed by targeting to the signal recognition particle receptor and subsequent insertion into the Sec61 translocation channel [5] [17].
The critical step in Ranatuerin-2PRa maturation involves the action of prohormone convertases that recognize and cleave the lysine-arginine dipeptide processing site [8] [9]. These enzymes, belonging to the subtilisin-like serine protease family, exhibit strict specificity for dibasic amino acid sequences and are responsible for the liberation of mature bioactive peptides from their precursor proteins [8] [16].
Prohormone convertase 1/3 and prohormone convertase 2 represent the primary enzymes responsible for Ranatuerin-2PRa processing, with their relative activities determining the efficiency of mature peptide production [8] [16]. These enzymes operate within the acidic environment of secretory granules, where the optimal pH conditions facilitate their catalytic activity [9] [16]. The temporal and spatial regulation of prohormone convertase expression influences the processing efficiency and ultimately affects the quantity of mature Ranatuerin-2PRa available for secretion [8] [9].
The formation of the characteristic disulfide bridge within the rana box domain represents a crucial post-translational modification that stabilizes the three-dimensional structure of Ranatuerin-2PRa [3] [9] [16]. Protein disulfide isomerase and endoplasmic reticulum oxidoreductin 1 catalyze the oxidative folding process that generates the intramolecular cysteine bridge essential for biological activity [9] [18].
The rana box domain, comprising a six to seven amino acid cyclic peptide segment, contributes significantly to the structural stability and antimicrobial potency of Ranatuerin-2PRa [3] [16]. Deletion studies have demonstrated that removal of this cyclic domain substantially reduces both antibacterial and antiproliferative activities, emphasizing its functional importance [3] [16]. The disulfide bridge formation occurs within the oxidizing environment of the endoplasmic reticulum, where appropriate redox conditions and molecular chaperones facilitate proper protein folding [9] [18].
Table 3: Post-translational Processing Enzymes and Their Functions
| Enzyme | Cleavage Site | Product | Cellular Location |
|---|---|---|---|
| Signal Peptidase | Signal peptide junction | Removal of signal peptide | Endoplasmic reticulum lumen |
| Prohormone Convertase | -KR- dipeptide | Mature peptide release | Secretory granules |
| Peptidylglycine Alpha-amidating Monooxygenase | Carboxy-terminal glycine | Carboxy-terminal amidation | Secretory pathway |
| Protein Disulfide Isomerase | Cysteine residues | Correct disulfide folding | Endoplasmic reticulum lumen |
| Endoplasmic Reticulum Oxidoreductin 1 | Disulfide bond formation | Oxidative protein folding | Endoplasmic reticulum lumen |
The efficiency of Ranatuerin-2PRa processing depends on several factors, including enzyme availability, substrate concentration, and optimal environmental conditions within secretory compartments [8] [9] [16]. The stoichiometric balance between precursor protein synthesis and processing enzyme expression determines the overall yield of mature bioactive peptide [9] [16].
Calcium-dependent regulation influences prohormone convertase activity, with elevated calcium concentrations enhancing enzymatic processing efficiency [8] [16]. The secretory granule environment provides optimal conditions for convertase activity, including appropriate pH, ionic strength, and cofactor availability [9] [16]. These factors collectively ensure the proper processing of Ranatuerin-2PRa precursor and the generation of biologically active mature peptide [8] [9].
Ranatuerin-2PRa exhibits distinct patterns of tissue-specific expression within the complex architecture of amphibian cutaneous glands, reflecting the specialized functions of different glandular structures in antimicrobial defense [4] [19] [20]. The distribution and density of peptide-producing glands vary significantly across different regions of amphibian skin, creating a heterogeneous defensive landscape tailored to specific physiological and environmental challenges [19] [20] [13].
Amphibian skin contains two primary types of exocrine glands: mucous glands and granular glands, with Ranatuerin-2PRa expression predominantly localized to the latter [21] [19] [13]. Granular glands, also termed serous or poison glands, represent specialized structures responsible for the synthesis, storage, and secretion of bioactive molecules, including antimicrobial peptides [19] [22] [13]. These glands exhibit distinct morphological characteristics, featuring peripherally located nuclei with abundant cytoplasm containing secretory granules rich in antimicrobial peptides [21] [19].
The density of granular glands varies considerably between dorsal and ventral skin surfaces, with higher concentrations observed on the dorsal aspect [19] [20]. Quantitative analyses reveal granular gland densities ranging from 15-25 glands per square millimeter on dorsal surfaces compared to 8-15 glands per square millimeter on ventral surfaces [19] [20]. This asymmetric distribution pattern reflects the differential exposure risks associated with various body regions and the corresponding defensive requirements [19] [13].
The expression levels of Ranatuerin-2PRa demonstrate significant regional variation that corresponds to the functional specialization of different skin areas [19] [20] [13]. Parotoid glands, when present, exhibit the highest concentrations of antimicrobial peptides, including Ranatuerin-2PRa, reflecting their specialized role in predator deterrence and pathogen defense [19] [23]. These enlarged glandular structures serve as concentrated reservoirs of bioactive compounds that can be rapidly mobilized in response to threat stimuli [19] [23].
The central dorsal region of amphibian skin typically exhibits higher Ranatuerin-2PRa expression compared to peripheral areas such as limbs and head regions [19] [20]. This distribution pattern correlates with the vulnerability of different body regions to pathogen exposure and mechanical injury [19] [13]. The head region, despite lower overall gland density, maintains specialized glandular structures around sensitive areas such as eyes and nostrils [19] [20].
The secretion of Ranatuerin-2PRa from cutaneous glands is regulated by sympathetic nervous system stimulation, primarily through norepinephrine-mediated signaling pathways [15] [13]. Sympathetic nerve terminals innervate granular glands and respond to stress stimuli by triggering the rapid discharge of stored antimicrobial peptides [13]. This neurally-mediated control mechanism enables the coordinated release of defensive compounds in response to perceived threats [15] [13].
Quantitative studies have demonstrated that approximately 80 nanomoles per gram of norepinephrine is required to achieve complete peptide depletion from cutaneous glands [13]. Following stimulated secretion, Ranatuerin-2PRa stores require extended periods for complete replenishment, with peptide levels failing to reach baseline concentrations even three weeks after depletion [13]. This prolonged recovery period has important implications for the sustained defensive capacity of amphibian populations [13].
Table 4: Tissue-Specific Expression Patterns in Cutaneous Glands
| Tissue Type | Expression Level | Gland Density (per mm²) | Primary Function | Regulatory Factors |
|---|---|---|---|---|
| Dorsal Skin Granular Glands | High | 15-25 | Antimicrobial defense | Sympathetic stimulation |
| Ventral Skin Granular Glands | Moderate | 8-15 | Baseline protection | Baseline secretion |
| Mucous Glands | Low | 30-50 | Skin moisture maintenance | Osmotic regulation |
| Parotoid Glands | High | 20-30 | Concentrated defense | Stress response |
| Mixed Glands | Moderate | 10-20 | Dual secretion | Mixed regulation |
The expression patterns of Ranatuerin-2PRa in cutaneous glands undergo developmental changes that reflect the maturation of defensive capabilities in amphibian species [19] [24] [12]. Juvenile frogs typically exhibit lower concentrations of antimicrobial peptides compared to adults, suggesting age-related increases in defensive peptide production [24] [12]. This developmental progression correlates with the increased exposure risks associated with adult life stages and reproductive behaviors [24] [12].
Environmental factors significantly influence the expression and secretion patterns of Ranatuerin-2PRa in cutaneous glands [25] [13]. Temperature, humidity, and pathogen exposure all affect peptide production levels, with stressed or diseased animals showing altered defensive peptide profiles [25] [13]. Seasonal variations in peptide expression have been observed, possibly reflecting changes in pathogen pressure and environmental challenges throughout the annual cycle [25] [13].